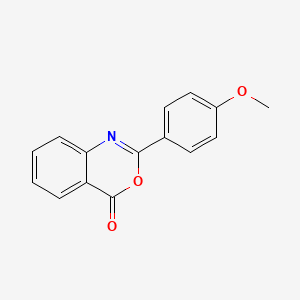

2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

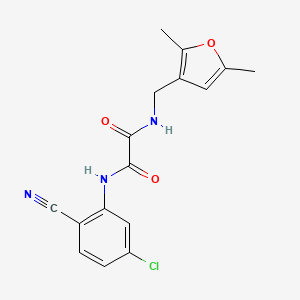

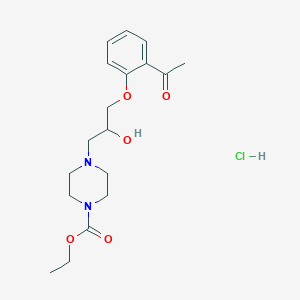

The compound “2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one” is a benzoxazinone derivative. Benzoxazinones are heterocyclic compounds containing a benzene fused to an oxazine ring. The 4-methoxyphenyl group suggests the presence of a phenyl ring with a methoxy (-OCH3) substituent .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzoxazinones are typically synthesized through cyclization reactions involving a 2-aminophenol and a carboxylic acid or its derivative .Molecular Structure Analysis

The molecular structure of this compound would likely show the benzoxazinone core with the 4-methoxyphenyl group attached at the 2-position of the benzene ring. The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The benzoxazinone core may undergo reactions typical of lactams, while the methoxy group may be susceptible to reactions involving cleavage of the carbon-oxygen bond .Physical and Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present. For example, the presence of the methoxy group may increase the compound’s solubility in organic solvents .Scientific Research Applications

Chemical Properties and Luminescence

- Luminescence Properties : Methoxy-substituted 2-(2-tosylaminophenyl)-4H-3,1-benzoxazin-4-ones, including 2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one, have been studied for their UV, IR, and luminescence spectra. The position of the methoxy group influences the strength of the intramolecular hydrogen bond (IHB), affecting the luminescence properties. Stronger IHB leads to a shift in the luminescence maximum to the short-wave region and increases luminescence intensity (Loseva, Bolotin, & Krasovitskii, 1971).

Biological Properties and Agronomic Utility

- Phytotoxic and Antimicrobial Properties : Compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, like this compound, exhibit notable biological properties such as phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. These properties are significant in the context of agronomic utility and understanding allelopathic phenomena in plants (Macias et al., 2006).

Synthesis and Applications in Organic Chemistry

- Synthesis of Derivatives : A variety of methods for synthesizing derivatives of this compound have been developed. These derivatives have potential applications in organic chemistry, including as intermediates for oxygen-functionalized aromatic compounds (Nakamura, Uchiyama, & Ohwada, 2003).

Potential Pharmaceutical Applications

- Antihypertensive Activity : Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one derivatives, synthesized from 4-(2-aminophenyl)-4-hydroxypiperidine derivatives, have shown promise in antihypertensive activity. This suggests potential pharmaceutical applications for this compound derivatives in cardiovascular medicine (Takai et al., 1985).

Environmental Impact and Ecological Role

- Role in Chemical Defense Mechanisms : Studies on the ecological behavior of benzoxazinone-producing plants, including those related to this compound, have led to proposals concerning the role of these compounds in chemical defense mechanisms. The research encompasses their degradation, phytotoxicity, and ecotoxicologic effects (Macias et al., 2009).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-(4-methoxyphenyl)-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c1-18-11-8-6-10(7-9-11)14-16-13-5-3-2-4-12(13)15(17)19-14/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBFHWQIDTXPFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,6-dimethylphenyl)-10-methoxy-2,11-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2826960.png)

![5-[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2826963.png)

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-mesitylacetamide](/img/structure/B2826969.png)

![3-(9H-carbazol-9-yl)-N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]propanehydrazide](/img/structure/B2826971.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-methoxybenzamide](/img/structure/B2826972.png)